3-(1,3-Dioxolan-2-yl)cyclohexanol chemical structure and properties
3-(1,3-Dioxolan-2-yl)cyclohexanol chemical structure and properties
Part 1: Executive Summary
3-(1,3-Dioxolan-2-yl)cyclohexanol represents a versatile bifunctional building block in medicinal chemistry and organic synthesis. Structurally, it consists of a cyclohexane ring substituted at the C1 position with a hydroxyl group and at the C3 position with a 1,3-dioxolane moiety. The dioxolane group serves as a robust protecting group (acetal) for a formyl functionality, effectively making this molecule a masked form of 3-hydroxycyclohexanecarbaldehyde.
This guide details the structural characteristics, physicochemical profile, synthetic pathways, and applications of this compound. Special emphasis is placed on its stereochemistry (cis/trans isomerism) and its utility as a scaffold in fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers[1][2][3][4][5]
-
IUPAC Name: 3-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
-
Molecular Formula: C
H O -
Molecular Weight: 172.22 g/mol
-
SMILES: OC1CCCC(C1)C2OCCO2
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Key Functionalities: Secondary alcohol (C1), Cyclic acetal (C3)
Stereochemistry
The molecule possesses two chiral centers at C1 and C3 of the cyclohexane ring. This gives rise to two diastereomers:
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cis-3-(1,3-Dioxolan-2-yl)cyclohexanol: The hydroxyl and dioxolane groups are on the same face of the ring.
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trans-3-(1,3-Dioxolan-2-yl)cyclohexanol: The groups are on opposite faces.
In a chair conformation, the bulky dioxolane group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The trans isomer allows both substituents to be equatorial (diequatorial), generally making it the thermodynamic product. The cis isomer would force one substituent into an axial position (axial-equatorial).
Part 3: Physicochemical Profile[6]
The following data represents calculated and empirically derived values for the compound class.
| Property | Value / Description | Context |
| Physical State | Viscous Liquid | Colorless to pale yellow oil. |
| Boiling Point | ~260–270 °C (Predicted) | Higher than cyclohexanol (161°C) due to increased MW and polarity. |
| LogP | ~0.8 – 1.2 | Moderately lipophilic; suitable for CNS penetration. |
| Solubility | High in polar organic solvents | Soluble in DCM, THF, MeOH, EtOH. Sparingly soluble in water. |
| H-Bond Donors | 1 | Hydroxyl group. |
| H-Bond Acceptors | 3 | Two ether oxygens (dioxolane) + one hydroxyl oxygen. |
| Flash Point | >110 °C | Combustible. |
Part 4: Synthetic Pathways
Synthesizing 3-(1,3-Dioxolan-2-yl)cyclohexanol requires careful control to prevent premature hydrolysis of the acetal or over-oxidation of the alcohol.
Route A: Hydrogenation of Aromatic Precursors (Recommended)
This route offers the highest regioselectivity. It begins with 3-hydroxybenzaldehyde, protects the aldehyde, and then reduces the aromatic ring.
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Protection: 3-Hydroxybenzaldehyde is treated with ethylene glycol and
-toluenesulfonic acid ( TSA) in refluxing toluene (Dean-Stark trap) to yield 3-(1,3-dioxolan-2-yl)phenol. -
Hydrogenation: The phenol is hydrogenated using Rhodium on Alumina (Rh/Al
O ) or Ruthenium oxide (RuO ) at high pressure (50–100 bar H ). Rhodium is preferred to minimize hydrogenolysis of the benzylic C-O bond of the acetal.
Route B: Reduction of 3-(1,3-Dioxolan-2-yl)cyclohexanone
If the ketone intermediate is available (e.g., from partial reduction of a bifunctional precursor), it can be reduced to the alcohol.
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Reagent: Sodium Borohydride (NaBH
) in Methanol. -
Stereochemical Outcome: Reduction typically yields a mixture of cis and trans isomers, often favoring the thermodynamically stable equatorial alcohol (trans).
Visualization of Synthetic Logic
Caption: Figure 1. Convergent synthetic pathways for 3-(1,3-Dioxolan-2-yl)cyclohexanol showing aromatic hydrogenation and ketone reduction routes.
Part 5: Reactivity & Stability
Acetal Lability (The "Masked" Aldehyde)
The 1,3-dioxolane ring is stable to basic and nucleophilic conditions (e.g., organolithiums, hydrides, basic hydrolysis). However, it is highly sensitive to aqueous acid .
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Deprotection: Treatment with dilute HCl or acetic acid regenerates the aldehyde (3-hydroxycyclohexanecarbaldehyde).
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Mechanism: Protonation of the acetal oxygen
Ring opening Hydrolysis.
Alcohol Functionality
The secondary hydroxyl group at C1 behaves like a standard cyclic alcohol:
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Oxidation: Can be oxidized to the ketone (Swern or Dess-Martin periodinane) without affecting the dioxolane, provided acidic byproducts are buffered.
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Esterification: Reacts with acid chlorides or anhydrides to form esters (prodrug synthesis).
Part 6: Experimental Protocols
Protocol 1: Synthesis of Intermediate 3-(1,3-Dioxolan-2-yl)phenol
Note: This procedure protects the aldehyde of the starting material.
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
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Reagents: Add 3-hydroxybenzaldehyde (12.2 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol),
-toluenesulfonic acid monohydrate (0.95 g, 5 mmol), and toluene (200 mL). -
Reaction: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until water evolution ceases (approx. 4–6 hours).
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Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO
(2 x 50 mL) to neutralize the acid catalyst. Wash with brine (50 mL). -
Drying: Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Yield: Expect ~90–95% of a viscous oil (crystallizes upon standing).
Protocol 2: Hydrogenation to 3-(1,3-Dioxolan-2-yl)cyclohexanol
Note: High-pressure hydrogenation requires a rated autoclave.
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Setup: Place 3-(1,3-dioxolan-2-yl)phenol (10 g) in a stainless steel autoclave vessel.
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Catalyst: Add 5% Rh/Al
O (1.0 g, 10 wt% loading). Caution: Rhodium catalysts can ignite methanol vapors in air. -
Solvent: Add Methanol (100 mL).
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Reaction: Seal the autoclave. Purge with N
(3x) and then H (3x). Pressurize to 50 bar (725 psi) H . Stir at 60 °C for 12 hours. -
Workup: Cool and vent the vessel. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: The residue is purified via flash column chromatography (SiO
, Hexanes:Ethyl Acetate gradient) to separate cis/trans isomers if necessary.
Part 7: Applications in Drug Development[7][8]
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "linker" fragment.
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Bifunctionality: The alcohol allows attachment to a core scaffold (e.g., via ether or ester linkage), while the dioxolane remains inert.
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Late-Stage Functionalization: Once the fragment is attached, the dioxolane can be hydrolyzed to the aldehyde. This aldehyde can then undergo reductive amination to introduce solubilizing amine groups or heterocycles, dramatically altering the pharmacokinetic profile of the drug candidate.
Metabolic Stability
The cyclohexane ring provides metabolic stability compared to linear alkyl chains. However, the acetal is a potential metabolic "soft spot" in acidic compartments (e.g., lysosomes) or via oxidative metabolism by CYP450 enzymes, which can cleave the dioxolane ring.
Part 8: Safety & Handling
| Hazard Class | Description | Precaution |
| Irritant | Causes skin and eye irritation. | Wear nitrile gloves and safety goggles. |
| Combustible | Flash point > 110°C. | Keep away from open flames. |
| Peroxide Former | Dioxolanes can form peroxides on prolonged storage. | Test for peroxides before distillation; store under inert gas. |
First Aid:
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Inhalation: Move to fresh air.
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Skin Contact: Wash with soap and water.
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Eye Contact: Rinse thoroughly with water for 15 minutes.
Part 9: References
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Synthesis of Dioxolanes: Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds. Synthesis, 1981(7), 501-522. Link
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Hydrogenation of Phenols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Rh-catalyzed phenol reduction).
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Acetal Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
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Related Compound Data (4-isomer): PubChem. 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol. National Library of Medicine. Link
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Safety Data: Sigma-Aldrich. Safety Data Sheet for Cyclohexanol derivatives. Link
